molecular formula C8H10O2 B1203435 1-Phenylethyl hydroperoxide CAS No. 3071-32-7

1-Phenylethyl hydroperoxide

Cat. No. B1203435
CAS RN: 3071-32-7
M. Wt: 138.16 g/mol
InChI Key: GQNOPVSQPBUJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylethyl hydroperoxide is a chemical compound with the molecular formula C8H10O2 . It is used in the chemical industry as a catalyst for the epoxidation of 1-octene . The compound is colorless to light yellow in color and has a slightly oily form .


Synthesis Analysis

Ethylbenzene hydroperoxide (EBHP), which is formed by oxidizing ethylbenzene with air in liquid-phase or from sunlight irradiation of ethylbenzene, is used in the synthesis of 1-phenylethyl hydroperoxide . A stereochemical investigation of the preparation and reactions of 1-phenylethyl hydroperoxide has been documented .


Molecular Structure Analysis

The molecular weight of 1-Phenylethyl hydroperoxide is 138.16 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

The decomposition of 1-phenylethyl hydroperoxide has been investigated in the presence of Co (acac) and Co (acac) in argon and oxygen atmospheres . Another study showed that the decomposition of 1-methyl-1-phenylethyl hydroperoxide by 4-methyl-2,6-di-t-butylphenyl -phenylene phosphite (Ic) is a catalytic pseudo-first-order reaction .


Physical And Chemical Properties Analysis

1-Phenylethyl hydroperoxide has a boiling point of approximately 213.57°C and a density of 1.0742 (rough estimate) . It is slightly soluble in chloroform and ethyl acetate . The compound is hygroscopic and temperature sensitive .

properties

IUPAC Name

1-hydroperoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNOPVSQPBUJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883734
Record name Ethylbenzene hydroperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylethyl hydroperoxide

CAS RN

3071-32-7
Record name Ethylbenzene hydroperoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3071-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylbenzene hydroperoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003071327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroperoxide, 1-phenylethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylbenzene hydroperoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylethyl hydroperoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.402
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLBENZENE HYDROPEROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76D16BZV57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylethyl hydroperoxide
Reactant of Route 2
1-Phenylethyl hydroperoxide
Reactant of Route 3
1-Phenylethyl hydroperoxide
Reactant of Route 4
1-Phenylethyl hydroperoxide
Reactant of Route 5
1-Phenylethyl hydroperoxide
Reactant of Route 6
1-Phenylethyl hydroperoxide

Citations

For This Compound
270
Citations
AG Davies, R Feld - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
The acid-catalysed oxidation of optically active 1-phenylethanol (I) to 1-phenylethyl hydroperoxide (11) with 90% hydrogen peroxide gives a value of ccII/ccI (ct= optical rotation) varying …
Number of citations: 15 pubs.rsc.org
G Vasvári, D Gál - Journal of the Chemical Society, Faraday …, 1977 - pubs.rsc.org
… The decomposition of 1-phenylethyl hydroperoxide has been investigated in the presence … the present paper deals with the catalytic decomposition of 1 -phenylethyl hydroperoxide (…
Number of citations: 12 pubs.rsc.org
J Wagner, HJ Hamann, W Döpke, A Kunath, E Höft - Chirality, 1995 - Wiley Online Library
… The resolution of simple hydroperoxides as 1-phenylethyl hydroperoxide was successfully accomplished by liquid chromatography of diastereomeric derivativess or by enzymatic …
Number of citations: 10 onlinelibrary.wiley.com
MD Sexton - Journal of the Chemical Society, Perkin Transactions 2, 1984 - pubs.rsc.org
OO′-dialkyl(aryl)phosphorodithioates of cobalt(II), nickel(II), and copper(I) have been used as promoters for the decomposition of 1-methyl-1-phenylethyl hydroperoxide (cumene …
Number of citations: 20 pubs.rsc.org
KJ Humphris, G Scott - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… : phosphite ratios the product is almost entirely a-methylstyrene and can be accounted for on the basis of stoicheiometric reduction of 1 -methyl1 -phenylethyl hydroperoxide to 1 -methyl-…
Number of citations: 12 pubs.rsc.org
D Gillner, J Zawadiak, R Mazurkiewicz… - Monatshefte für Chemie …, 2010 - Springer
Oxidation of cumene with 1-methyl-1-phenylethyl hydroperoxide in the presence of copper chloride/phase transfer catalytic systems was investigated by ESI–MS. For catalytically active …
Number of citations: 2 link.springer.com
K Heberger - International journal of chemical kinetics, 1985 - Wiley Online Library
… , for systems containing 1-phenylethyl-hydroperoxide and 2,6-… The decomposition of 1-phenylethyl-hydroperoxide has been … Accordingly, 1-phenylethyl-hydroperoxide in chlorobenzene …
Number of citations: 4 onlinelibrary.wiley.com
KJ Humphris, G Scott - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… The decomposition of 1 -methyl-1 -phenylethyl hydroperoxide by 4-methyl-2,6-di-t-butylphenyl o-phenylene phosphite (Ic) is a catalytic pseudo-first-order reaction which does not …
Number of citations: 25 pubs.rsc.org
Y Ogata, S Suyama - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
The kinetics of the base-catalysed oxidation of dialkyl sulphoxides with 1-methyl-1-phenylethyl hydroperoxide have been studied in mixtures of benzene and protic solvents. The …
Number of citations: 3 pubs.rsc.org
MD Sexton - Journal of the Chemical Society, Perkin Transactions 2, 1985 - pubs.rsc.org
Four zinc dithiocarbamates and two zinc xanthates have been used as promoters for the decomposition of 1-methyl-1-phenylethyl hydroperoxide (cumene hydroperoxide). The …
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.